molecular formula C9H10N2 B14726518 Cyclohex-1-en-1-ylpropanedinitrile CAS No. 371913-55-2

Cyclohex-1-en-1-ylpropanedinitrile

Katalognummer: B14726518
CAS-Nummer: 371913-55-2
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: ILLRTLMWSFTJSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohex-1-en-1-ylpropanedinitrile is an organic compound characterized by a cyclohexene ring bonded to a propanedinitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-1-en-1-ylpropanedinitrile typically involves the reaction of cyclohexene with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic addition of malononitrile to cyclohexene.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where cyclohexene and malononitrile are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclohexane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclohexane derivatives with reduced nitrile groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Cyclohexane-1,2-diol derivatives.

    Reduction: Cyclohexane derivatives with primary amine groups.

    Substitution: Cyclohexane derivatives with various functional groups replacing the nitrile groups.

Wissenschaftliche Forschungsanwendungen

Cyclohex-1-en-1-ylpropanedinitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Cyclohex-1-en-1-ylpropanedinitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Cyclohex-1-en-1-ylboronic Acid: Similar structure with a boronic acid group instead of nitrile groups.

    Cyclohex-1-en-1-ylacetate: Contains an acetate group in place of the nitrile groups.

    Cyclohex-1-en-1-ylmethylamine: Features an amine group instead of nitrile groups.

Uniqueness: Cyclohex-1-en-1-ylpropanedinitrile is unique due to its combination of a cyclohexene ring with two nitrile groups, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of nitrile groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

371913-55-2

Molekularformel

C9H10N2

Molekulargewicht

146.19 g/mol

IUPAC-Name

2-(cyclohexen-1-yl)propanedinitrile

InChI

InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h4,9H,1-3,5H2

InChI-Schlüssel

ILLRTLMWSFTJSQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.